Cefotétan disodique

Vue d'ensemble

Description

Cefotetan disodium is a sterile, semisynthetic, broad-spectrum, beta-lactamase resistant, cephalosporin (cephamycin) antibiotic for parenteral administration . It is used to treat or prevent infections that are proven or strongly suspected to be caused by bacteria .

Molecular Structure Analysis

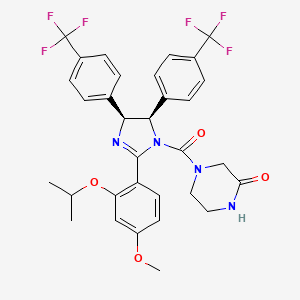

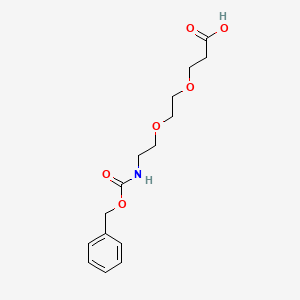

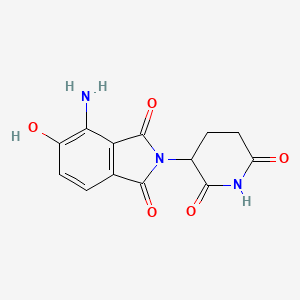

Cefotetan disodium is the disodium salt of [6R- (6α,7α)]-7- [ [ [4- (2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietan-2-yl]carbonyl]amino]-7-methoxy-3- [ [ (1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid . Its molecular formula is C17H15N7Na2O8S4 and its average molecular weight is 619.57 .Chemical Reactions Analysis

Cefotetan disodium is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative microorganisms .Physical And Chemical Properties Analysis

Cefotetan disodium is a white to pale yellow powder which is very soluble in water . The pH of freshly reconstituted solutions is usually between 4.5 to 6.5 . It has a water solubility of 1.96 mg/mL .Applications De Recherche Scientifique

Études pharmacocinétiques

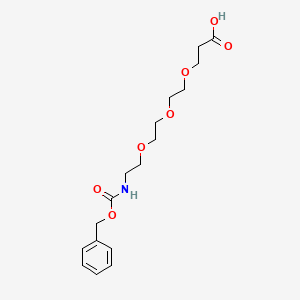

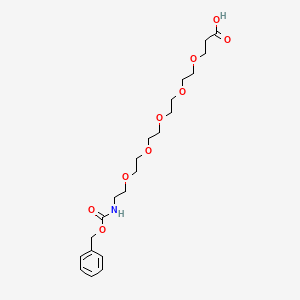

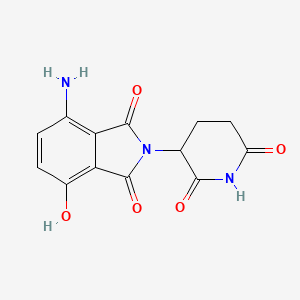

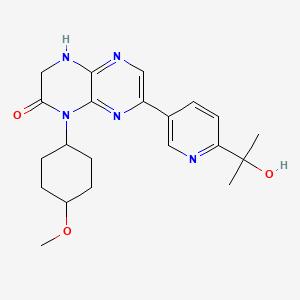

Le céfotétan disodique a été utilisé dans des études pharmacocinétiques. Une méthode chromatographique liquide simple et sensible a été développée pour la quantification du céfotétan disodique (CTT), un antibiotique céphamycine semi-synthétique, dans le plasma humain {svg_1}. Cette méthode a montré une bonne linéarité dans la plage de 0,525 à 300,0 µg/mL, avec des coefficients de corrélation supérieurs à 0,99 {svg_2}. La méthode s'est avérée précise, exacte et spécifique pour l'analyse quantitative du CTT et a été appliquée avec succès à une étude pharmacocinétique du CTT après une dose unique intraveineuse de 1,0 g de CTT chez des sujets chinois sains {svg_3}.

Quantification par LC-MS/MS

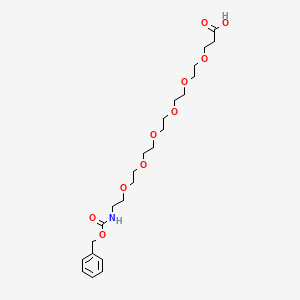

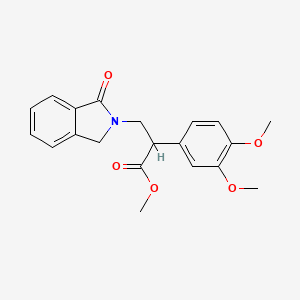

Une méthode rapide et sensible de chromatographie liquide-spectrométrie de masse en tandem (LC-MS/MS) pour la détermination du céfotétan dans le plasma humain a été développée et validée {svg_4}. Le dosage était linéaire sur la plage de concentration de 0,1 à 100 µg/mL pour 20 µL de plasma humain uniquement avec des précisions intra-jour et inter-jour (exprimées en écart type relatif) inférieures à 6,62 % et des exactitudes (en erreur relative) de ±1,31 % {svg_5}. La méthode a été appliquée à l'étude pharmacocinétique d'une perfusion intraveineuse de 1 heure de 1,0 g de céfotétan disodique chez des volontaires humains {svg_6}.

Antibiotique

Le céfotétan disodique est utilisé comme antibiotique {svg_7}. Afin de réduire le développement de bactéries résistantes aux médicaments et de maintenir l'efficacité du CEFOTAN et d'autres médicaments antibactériens, le CEFOTAN ne doit être utilisé que pour traiter ou prévenir les infections qui sont prouvées ou fortement suspectées d'être causées par des bactéries {svg_8}.

Mécanisme D'action

Target of Action

Cefotetan disodium primarily targets the bacterial penicillin-binding proteins (PBPs), which play a crucial role in cell wall biosynthesis .

Mode of Action

Cefotetan disodium is a bactericidal agent that inhibits bacterial cell wall synthesis. It binds to and inhibits the PBPs, thereby disrupting the process of cell wall biosynthesis . This interaction with its targets leads to the weakening of the bacterial cell wall, eventually causing cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by cefotetan disodium is the bacterial cell wall synthesis pathway. By inhibiting PBPs, cefotetan disodium prevents the cross-linking of peptidoglycan chains, a critical step in cell wall construction. This disruption in the cell wall synthesis pathway leads to cell wall instability and ultimately, bacterial cell death .

Pharmacokinetics

Cefotetan disodium exhibits linear pharmacokinetics, with the area under the curve (AUC) and maximum concentration (Cmax) increasing proportionally with dose . The plasma elimination half-life of cefotetan is approximately 3 to 4.6 hours after either intravenous or intramuscular administration . It is 88% plasma protein bound, and about 67% of the drug is excreted unchanged in the urine . No active metabolites of cefotetan have been detected .

Result of Action

The result of cefotetan disodium’s action is the effective killing of both aerobic and anaerobic gram-positive and gram-negative microorganisms . This broad-spectrum activity makes it useful for the prophylaxis and treatment of various bacterial infections, including urinary tract infections, bone and joint infections, and lower respiratory tract infections .

Action Environment

The action of cefotetan disodium can be influenced by environmental factors such as pH and temperature. The pH of freshly reconstituted solutions of cefotetan disodium is usually between 4.5 to 6.5 . The vials should be stored at 20⁰C to 25⁰ C (68⁰ to 77⁰ F) [see USP Controlled Room Temperature] to maintain the drug’s stability and efficacy .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Cefotetan disodium exerts its bactericidal effects by inhibiting cell wall synthesis . It binds to and inhibits bacterial penicillin-binding proteins, which are essential for cell wall biosynthesis . This interaction disrupts the formation of the bacterial cell wall, leading to cell lysis and death .

Cellular Effects

Cefotetan disodium has a broad spectrum of activity and has been used to treat bacterial infections of the bone, skin, urinary tract, and lower respiratory tract . It affects various types of cells and cellular processes. By inhibiting cell wall synthesis, it disrupts bacterial growth and proliferation . The impact on cell signaling pathways, gene expression, and cellular metabolism is largely due to the disruption of the bacterial cell wall, which is crucial for maintaining cellular integrity .

Molecular Mechanism

The molecular mechanism of action of Cefotetan disodium involves the inhibition of cell wall synthesis . It binds to and inhibits the bacterial penicillin-binding proteins, which play a crucial role in the synthesis of the bacterial cell wall . This binding interaction disrupts the formation of the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and death .

Temporal Effects in Laboratory Settings

In normal patients, from 51% to 81% of an administered dose of Cefotetan disodium is excreted unchanged by the kidneys over a 24-hour period . The plasma elimination half-life of Cefotetan disodium is 3 to 4.6 hours after either intravenous or intramuscular administration . The thawed solution in Galaxy® plastic container (PL 2040) remains chemically stable for 48 hours at room temperature (25°C/77°F) or for 21 days under refrigeration (5°C/41°F) .

Dosage Effects in Animal Models

The dosage effects of Cefotetan disodium in animal models have not been explicitly mentioned in the search results. It is generally recommended that the dosage and route of administration should be determined by the condition of the patient, severity of the infection, and susceptibility of the causative organism .

Metabolic Pathways

No active metabolites of Cefotetan disodium have been detected; however, small amounts (less than 7%) of Cefotetan disodium in plasma and urine may be converted to its tautomer, which has antimicrobial activity similar to the parent drug .

Transport and Distribution

Cefotetan disodium is supplied in vials containing 80 mg (3.5 mEq) of sodium per gram of Cefotetan activity . It is a white to pale yellow powder which is very soluble in water . Reconstituted solutions of Cefotetan disodium are intended for intravenous and intramuscular administration .

Subcellular Localization

As an antibiotic, it is expected to localize within the bacterial cells where it exerts its effects by inhibiting cell wall synthesis .

Propriétés

IUPAC Name |

disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7O8S4.2Na/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28;;/h13,15H,3-4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30);;/q;2*+1/p-2/t13?,15-,17+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQALMSFFARWPK-ZTQQJVKJSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)[O-])S4)OC)SC2)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)[O-])S4)OC)SC2)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7Na2O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69712-56-7 (Parent) | |

| Record name | Cefotetan disodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074356006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

619.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74356-00-6 | |

| Record name | Cefotetan disodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074356006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietan-2-yl]carbonyl]amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, disodium salt, [6R-(6α,7α)]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFOTETAN DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GXP746VXB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the mechanism of action of Cefotetan disodium?

A: Cefotetan disodium is a bactericidal antibiotic that works by inhibiting bacterial cell wall synthesis. [, , ] It achieves this by inactivating penicillin-binding proteins (PBPs), which are essential enzymes involved in the final transpeptidation step of peptidoglycan cross-linking. [] This disruption weakens the bacterial cell wall, ultimately leading to cell lysis and death. [, ]

Q2: Is Cefotetan disodium more effective against Gram-positive or Gram-negative bacteria?

A: Compared to first-generation cephalosporins, Cefotetan disodium shows greater activity against Gram-negative bacteria and relatively less activity against Gram-positive organisms. []

Q3: What is the molecular formula and weight of Cefotetan disodium?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of Cefotetan disodium, these details can be readily found in publicly accessible chemical databases.

Q4: Are there any NMR studies on the structure of Cefotetan disodium?

A: Yes, one study investigated the ¹H and ¹³C NMR spectra of Cefotetan disodium, ceftriaxone, and cefotaxime. [] Interestingly, the researchers observed signal splitting in the ¹³C NMR spectrum of Cefotetan disodium when DMSO-d6 was used as the solvent, which disappeared when using D2O. Further investigation using variable temperature ¹³C NMR spectroscopy revealed that this signal splitting was due to the existence of different conformations of Cefotetan disodium in DMSO-d6. []

Q5: How stable is Cefotetan disodium in commonly used intravenous solutions?

A: Studies have assessed the stability of Cefotetan disodium in various solutions. One study found that Cefotetan disodium (60 mg/ml) in 0.9% sodium chloride sterile saline solution stored in polypropylene syringes remained stable for 6 days at 25°C and for 24 days at 5°C. [] Another study showed that while Cefotetan disodium is relatively unstable in 5% dextrose and 0.9% sodium chloride injections at 25°C (expiry time 2 days), it exhibited significantly higher stability at lower temperatures, remaining stable for at least 41 days at 5°C and 60 days at -10°C. []

Q6: Does freezing and thawing affect the stability of Cefotetan disodium solutions?

A: One study demonstrated that thawing frozen Cefotetan disodium solutions in a microwave (90 seconds) did not lead to significant decomposition. []

Q7: What factors can impact the stability of Cefotetan disodium?

A: Research indicates that Cefotetan disodium is sensitive to light, high temperature, high humidity, oxygen, and pH variations. [, ] Specifically, one study found that the optimum pH range for stability is 3.6-6.4. []

Q8: What is the pharmacokinetic profile of Cefotetan disodium in humans?

A: Several studies have investigated the pharmacokinetics of Cefotetan disodium in healthy volunteers. [, , , , , ] These studies generally indicate that Cefotetan disodium exhibits dose-dependent pharmacokinetics, with Cmax and AUC increasing proportionally with dose. The elimination half-life (t1/2) is typically around 3.5 - 4.5 hours and appears to be independent of the administered dose. [, , , ] Approximately 67% of the drug is excreted unchanged in the urine. []

Q9: Does Cefotetan disodium accumulate in the body after multiple doses?

A: One study found no significant accumulation of Cefotetan disodium after repeated dosing. [] Another study reported an accumulation index of 1.17 ± 0.05 after multiple doses, suggesting minimal accumulation. []

Q10: Are there any differences in pharmacokinetic parameters between male and female subjects?

A: One study found no significant difference in pharmacokinetic parameters of Cefotetan disodium between male and female subjects. []

Q11: What are the potential adverse effects associated with Cefotetan disodium?

A11: While this Q&A focuses on the scientific aspects and avoids clinical information, it's important to note that Cefotetan disodium, like other medications, may be associated with adverse effects.

Q12: What analytical techniques are used to determine the concentration of Cefotetan disodium in biological samples?

A: Several analytical methods have been employed for quantifying Cefotetan disodium. High-performance liquid chromatography (HPLC) is a commonly used technique, often coupled with a UV detector or tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity. [, , , , ]

Q13: How is the polymer impurity in Cefotetan disodium determined?

A: One study described a sephadex column chromatography method to determine the polymer impurity in Cefotetan disodium. [] The method utilizes a normal liquid chromatography system equipped with a steel column packed with glucosan gel as the stationary phase. []

Q14: How are residual organic solvents measured in Cefotetan disodium?

A: One study established a capillary gas chromatography (GC) method with headspace injection to measure residual acetone and ethyl acetate in Cefotetan disodium. [] This method used a HP-1 capillary column and a flame ionization detector (FID) for analysis. []

Q15: Are there any known drug interactions with Cefotetan disodium?

A15: While this Q&A prioritizes scientific aspects and avoids clinical information, it's worth noting that, like other medications, Cefotetan disodium might interact with other drugs.

Q16: What are the potential implications of Cefotetan disodium use on vitamin K levels?

A: Studies have suggested a link between Cefotetan disodium use and hypoprothrombinemia, a condition characterized by low levels of prothrombin, a clotting factor dependent on vitamin K. [, , , , ] Research indicates that malnourished patients with low serum vitamin K1 levels may be at a higher risk of developing hypoprothrombinemia following Cefotetan disodium therapy. [, ]

Q17: Has Cefotetan disodium been associated with hemolytic anemia?

A: Yes, there have been reported cases of Cefotetan disodium-induced hemolytic anemia, some of which have been severe or even fatal. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2,3-dihydro-6-[[(2-propen-1-yloxy)carbonyl]oxy]-1H-xanthen-4-yl]ethenyl]-1,3,3-trimethyl-3H-indolium](/img/structure/B606505.png)